molecular formula C10H7N3O B1620606 (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 57459-36-6

(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B1620606
CAS No.: 57459-36-6
M. Wt: 185.18 g/mol
InChI Key: SDGOZZSULWVMFC-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a phenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2-dinitro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-acetonitrile with diazomethane or diazoethane . This reaction is carried out under controlled conditions to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Diazomethane and Diazomethane: Used in the synthesis of the compound.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may lead to the formation of amines.

Scientific Research Applications

Chemistry: (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. Derivatives of 1,2,4-oxadiazole have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as high thermal stability and unique electronic characteristics .

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.

    1,2,5-Oxadiazole Derivatives: Another class of oxadiazoles with different structural arrangements.

Uniqueness: (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGOZZSULWVMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368848
Record name (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57459-36-6
Record name (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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